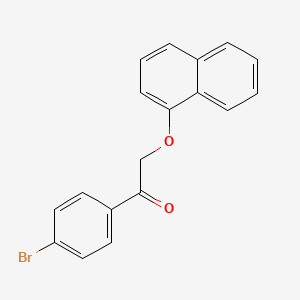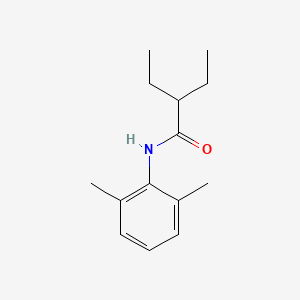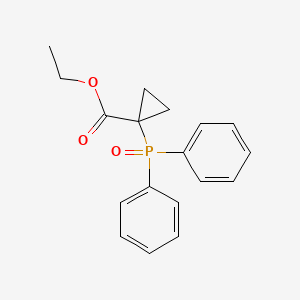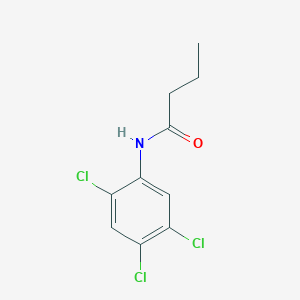
1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone, also known as BNO, is a chemical compound that has been extensively researched for its potential use as a pharmacological tool in various scientific studies. BNO is a synthetic compound that belongs to the family of arylalkanones and has a molecular weight of 345.28 g/mol.
作用機序
The exact mechanism of action of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone may exert its biological effects through the modulation of various signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and the activation of the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has also been found to exhibit anticonvulsant effects by modulating the activity of GABA receptors. Additionally, 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
The use of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone as a pharmacological tool in various scientific studies has several advantages. 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and has a long shelf life. However, there are some limitations to the use of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone in laboratory experiments. 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone. One potential future direction is the further investigation of the molecular mechanisms underlying the biological effects of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone. This could involve the use of various molecular biology techniques such as gene expression analysis and protein-protein interaction studies. Another future direction is the development of more efficient synthesis methods for 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone, as well as the synthesis of analogs with improved pharmacological properties. Additionally, the potential therapeutic uses of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease should be further explored.
合成法
The synthesis of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone can be achieved through the reaction of 4-bromobenzophenone with 1-naphthol in the presence of a base such as potassium carbonate. The reaction occurs in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization from ethanol to obtain pure 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone.
科学的研究の応用
1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has been extensively studied for its potential use as a pharmacological tool in various scientific studies. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-(4-bromophenyl)-2-naphthalen-1-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-15-10-8-14(9-11-15)17(20)12-21-18-7-3-5-13-4-1-2-6-16(13)18/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZVCDXJIAYDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)

![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)


![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)

![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5829554.png)